

An In-depth Technical Guide on Piperidine-1-carboxamidine Hemisulfate

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Compound of Interest

Compound Name: **Piperidine-1-carboxamidine hemisulfate**

Cat. No.: **B178074**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to **piperidine-1-carboxamidine hemisulfate**. Due to the limited publicly available quantitative solubility data for this specific compound, this guide offers a qualitative assessment of its expected solubility, a detailed experimental protocol for its determination, and relevant logical diagrams to support research and development activities.

Physicochemical Properties

Piperidine-1-carboxamidine hemisulfate is a salt form of a piperidine derivative. The structure combines a basic piperidine ring and a guanidine-like carboxamidine group with sulfuric acid.

Property	Value/Information
IUPAC Name	bis(piperidine-1-carboximidamide); sulfuric acid
CAS Number	17238-53-8
Molecular Formula	C ₁₂ H ₂₈ N ₆ O ₄ S (for the bis- salt)
Appearance	Typically a solid

Solubility Profile

Quantitative, experimentally determined solubility data for **piperidine-1-carboxamidine hemisulfate** in various solvents is not readily available in peer-reviewed literature or public databases. However, a qualitative solubility profile can be inferred from the structural components of the molecule.

- **Piperidine Moiety:** The parent piperidine is a polar, heterocyclic amine that is miscible with water and soluble in a wide range of organic solvents, including alcohols and ethers.[\[1\]](#)[\[2\]](#)
- **Carboxamidine Group:** This group is capable of forming strong hydrogen bonds and is basic, readily forming salts with acids.
- **Hemisulfate Salt:** The presence of the sulfate counter-ion significantly increases the polarity of the molecule, suggesting a higher affinity for polar solvents.

Predicted Qualitative Solubility:

Solvent Type	Predicted Solubility	Rationale
Aqueous (Water)	High	The hemisulfate salt form and the presence of multiple nitrogen atoms capable of hydrogen bonding suggest high aqueous solubility. The pH of the aqueous medium will likely influence solubility.
Polar Protic (e.g., Methanol, Ethanol)	Moderate to High	These solvents can engage in hydrogen bonding and have a high dielectric constant, which should facilitate the dissolution of the salt.
Polar Aprotic (e.g., DMSO, DMF)	Moderate	These solvents are effective at solvating polar molecules and salts, though likely less so than protic solvents for this particular compound.
Non-Polar (e.g., Hexane, Toluene)	Low to Insoluble	The high polarity of the hemisulfate salt makes it unlikely to be soluble in non-polar organic solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the equilibrium solubility of a solid compound.

Method: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment:

- **Piperidine-1-carboxamidine hemisulfate**
- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Constant temperature shaker/incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes

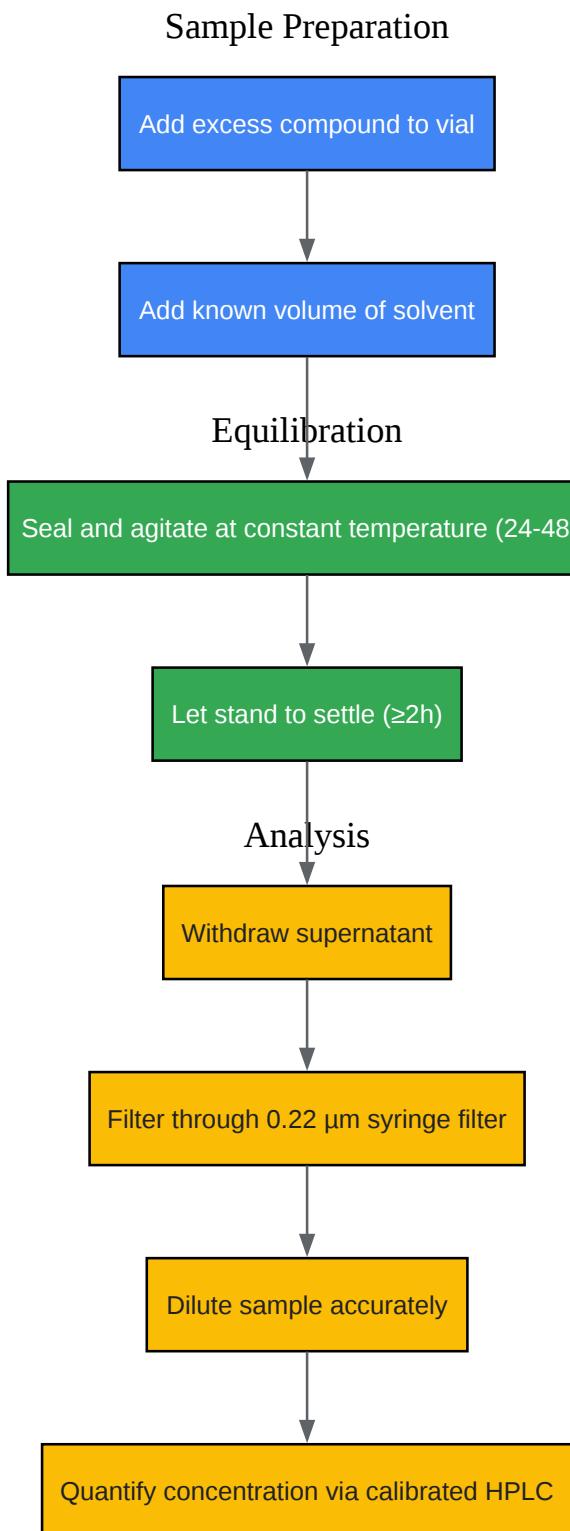
Procedure:

- Preparation: Add an excess amount of **piperidine-1-carboxamidine hemisulfate** to a vial. The key is to ensure that undissolved solid remains after equilibrium is achieved.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
- Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.

- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of the dissolved **piperidine-1-carboxamidine hemisulfate**.
- Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or μ g/mL.

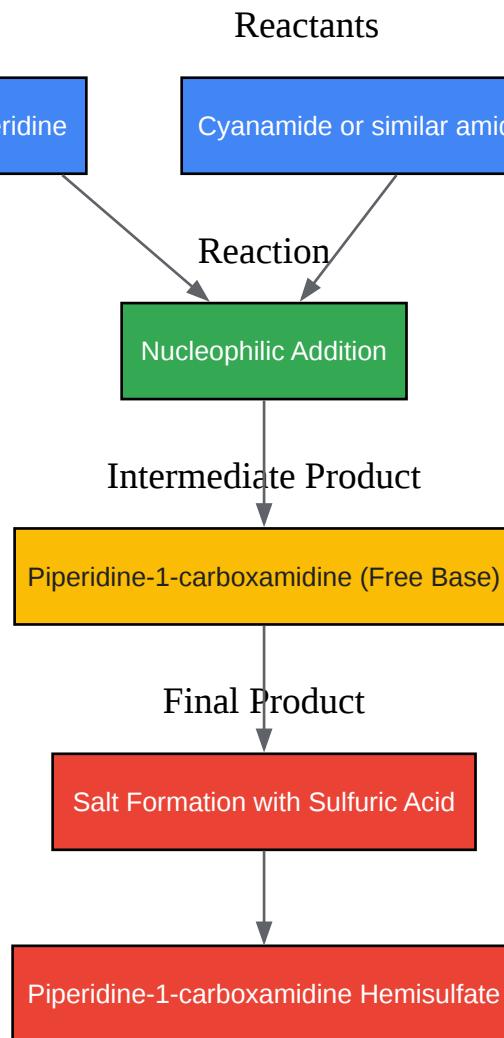
Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with **piperidine-1-carboxamidine hemisulfate**.



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Caption: Workflow for experimental solubility determination.



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Caption: Generalized synthesis pathway for the target compound.

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References

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